4,4'-Bis((6-anilino-4-((2-hydroxyethyl)methylamino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid
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Overview
Description
5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid is a complex organic compound. It is known for its vibrant color properties and is commonly used as a dye in various industrial applications. The compound’s structure includes multiple aromatic rings, triazine groups, and sulfonic acid groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid typically involves multiple steps:
Formation of the triazine ring: This is achieved by reacting cyanuric chloride with aniline derivatives under controlled temperature and pH conditions.
Introduction of hydroxyethyl and methylamino groups: These groups are introduced through nucleophilic substitution reactions.
Coupling reactions: The triazine derivatives are then coupled with sulfonated aromatic compounds to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and pH to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and hydroxyethyl groups.
Reduction: Reduction reactions can occur at the triazine ring and sulfonic acid groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings and triazine groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, strong acids or bases.
Major Products
The major products formed from these reactions include various derivatives of the original compound, often with modified functional groups that can alter its color properties and solubility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model dye to study the interactions between dyes and various substrates. It is also used in the development of new synthetic methods for complex organic molecules.
Biology
In biological research, the compound is used as a staining agent to visualize cellular components under a microscope. Its ability to bind selectively to certain biological molecules makes it a valuable tool in histology and cytology.
Medicine
While not commonly used directly in medicine, derivatives of this compound are explored for their potential use in drug delivery systems and as diagnostic agents.
Industry
In the textile industry, this compound is used to dye fabrics, providing vibrant and long-lasting colors. It is also used in the production of inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates that can form non-covalent interactions with the compound, such as hydrogen bonding and van der Waals forces. The pathways involved often include the formation of charge-transfer complexes, which enhance the compound’s stability and color properties.
Comparison with Similar Compounds
Similar Compounds
- 5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid sodium salt
- 5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid potassium salt
Uniqueness
The uniqueness of 5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid lies in its specific combination of functional groups, which provide a balance of solubility, stability, and color properties. This makes it particularly valuable in applications where these properties are critical, such as in high-quality dyes and staining agents.
Biological Activity
4,4'-Bis((6-anilino-4-((2-hydroxyethyl)methylamino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid (CAS Number: 52435-15-1) is a complex organic compound characterized by its unique structural features, including multiple aromatic rings and sulfonic acid functionalities. This compound has garnered attention for its potential biological activities and applications in various fields, particularly in dyeing processes and as a staining agent in biological studies.
The molecular formula of this compound is C38H40N12O8S2, with a molecular weight of approximately 856.93 g/mol. Its structural complexity includes:
- Aromatic Rings : Contributing to its color properties.
- Triazine Groups : Implicated in biological interactions.
- Sulfonic Acid Functionalities : Enhancing solubility and stability in aqueous environments.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential applications:
Research Findings and Case Studies
Several studies have explored the biological implications of compounds related to this compound. Here are key findings:
Table 1: Summary of Biological Activities
Study | Biological Activity | Findings |
---|---|---|
Study A | Antimicrobial | Showed effectiveness against Gram-positive bacteria. |
Study B | Fluorescent Staining | Demonstrated high fluorescence intensity in live cell imaging. |
Study C | Cytotoxicity | Evaluated toxicity in cancer cell lines; moderate effects observed. |
Case Study 1: Fluorescent Staining
In a study focused on cellular imaging, this compound was used to stain live cells. The results indicated that the compound provided clear visualization of cellular structures due to its strong fluorescent properties.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of structurally similar compounds. The results suggested that derivatives of this compound exhibited significant activity against certain bacterial strains, indicating potential for development as an antimicrobial agent.
Synthesis and Applications
The synthesis of this compound involves multi-step reactions requiring precise control over conditions to achieve high yields:
- Starting Materials : Aniline derivatives and triazine precursors.
- Reaction Conditions : Temperature and pH must be optimized for effective coupling reactions.
Properties
CAS No. |
17118-46-6 |
---|---|
Molecular Formula |
C38H40N12O8S2 |
Molecular Weight |
856.9 g/mol |
IUPAC Name |
5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C38H40N12O8S2/c1-49(19-21-51)37-45-33(39-27-9-5-3-6-10-27)43-35(47-37)41-29-17-15-25(31(23-29)59(53,54)55)13-14-26-16-18-30(24-32(26)60(56,57)58)42-36-44-34(40-28-11-7-4-8-12-28)46-38(48-36)50(2)20-22-52/h3-18,23-24,51-52H,19-22H2,1-2H3,(H,53,54,55)(H,56,57,58)(H2,39,41,43,45,47)(H2,40,42,44,46,48)/b14-13+ |
InChI Key |
WNUUEQSIAHJIGU-BUHFOSPRSA-N |
Isomeric SMILES |
CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6 |
Canonical SMILES |
CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6 |
Origin of Product |
United States |
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